molecular formula C33H52O6 B12301383 4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid

4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid

Cat. No.: B12301383
M. Wt: 544.8 g/mol
InChI Key: IZOHEKFGZPQWLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myrianthic acid 3,23-acetonide is a natural compound belonging to the triterpenoid family. It is characterized by its complex molecular structure, which includes multiple rings and functional groups. This compound is isolated from the stems of Poraqueiba sericea and has a molecular formula of C33H52O6 with a molecular weight of 544.77 g/mol .

Chemical Reactions Analysis

Types of Reactions

Myrianthic acid 3,23-acetonide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of myrianthic acid 3,23-acetonide involves its interaction with specific molecular targets. One of the primary targets is fatty acid synthase, an enzyme involved in lipid biosynthesis . Myrianthic acid 3,23-acetonide inhibits this enzyme, leading to reduced lipid production and subsequent antiproliferative effects on tumor cells. This mechanism is supported by molecular docking studies and biological assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Myrianthic acid 3,23-acetonide is unique due to its specific structural features and its potent inhibitory effects on fatty acid synthase. This makes it a promising candidate for the development of new therapeutic agents, particularly in the field of oncology .

Properties

Molecular Formula

C33H52O6

Molecular Weight

544.8 g/mol

IUPAC Name

4,22-dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid

InChI

InChI=1S/C33H52O6/c1-19-11-14-33(26(35)36)16-15-30(6)20(24(33)32(19,8)37)9-10-23-28(4)17-21(34)25-29(5,18-38-27(2,3)39-25)22(28)12-13-31(23,30)7/h9,19,21-25,34,37H,10-18H2,1-8H3,(H,35,36)

InChI Key

IZOHEKFGZPQWLJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C6C5(COC(O6)(C)C)C)O)C)C)C2C1(C)O)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.